Myristic acid

Vue d'ensemble

Description

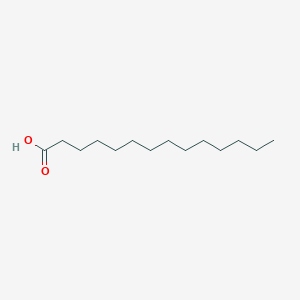

Myristic acid (tetradecanoic acid) is a saturated fatty acid with a 14-carbon chain (C14:0), molecular formula C14H28O2, and molecular weight 228.37 g/mol . It is solid at room temperature (melting point: 53.9°C) and exhibits low water solubility (0.00107 mg/mL) but high hydrophobicity (LogP: 6.11) . Naturally abundant in milk fat, nutmeg, palm kernel oil, and butter, it plays critical roles in biological processes such as protein N-myristoylation (e.g., endothelial nitric oxide synthase localization ) and modulation of SIRT6 activity, impacting inflammation and cancer pathways . This compound is also utilized industrially in thermal energy storage due to its phase-change properties .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide myristique peut être synthétisé par hydrolyse des triglycérides présents dans des sources naturelles comme l’huile de noix de coco et la noix de muscade. Le processus d’hydrolyse implique la dégradation des triglycérides en glycérol et en acides gras, dont l’acide myristique .

Méthodes de production industrielle : Dans les milieux industriels, l’acide myristique est souvent produit par saponification des graisses et des huiles contenant des taux élevés d’acide myristique. Ce processus implique le traitement des graisses avec un alcali fort, comme l’hydroxyde de sodium, pour produire du glycérol et le sel de sodium de l’acide myristique, qui est ensuite acidifié pour donner de l’acide myristique .

Types de réactions :

Oxydation : L’acide myristique peut subir une oxydation pour former de l’aldéhyde myristylique et de l’alcool myristylique.

Réduction : La réduction de l’acide myristique donne de l’alcool myristylique.

Estérification : L’acide myristique réagit avec les alcools pour former des esters, comme le myristate de méthyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Estérification : Des catalyseurs acides comme l’acide sulfurique sont souvent utilisés dans les réactions d’estérification.

Principaux produits :

Oxydation : Aldéhyde myristylique et alcool myristylique.

Réduction : Alcool myristylique.

Estérification : Divers esters, comme le myristate de méthyle.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antifungal and Antiviral Properties

Recent studies have identified myristic acid derivatives as potential antifungal agents. For instance, novel derivatives were tested against Candida albicans and Aspergillus niger, showing superior inhibition compared to standard antifungal drugs like fluconazole. The compounds demonstrated minimal inhibitory concentrations (MIC) that suggest their efficacy as antifungal treatments . The mechanism of action is linked to the inhibition of N-myristoyltransferase (NMT), a key enzyme involved in fungal pathogenesis .

1.2 Diabetes Management

Research indicates that this compound may play a role in managing type 2 diabetes. In animal studies, chronic administration of this compound improved glucose tolerance and reduced insulin-responsive blood glucose levels. This suggests its potential as a therapeutic agent for diabetes management by enhancing glucose uptake in muscle cells . Furthermore, high-fat dairy products containing this compound have been associated with a lower risk of developing type 2 diabetes in population studies .

Nutritional Applications

2.1 Lipid Metabolism

Moderate intake of this compound has been shown to have beneficial effects on lipid profiles. Studies indicate that it can enhance the levels of docosahexaenoic acid (DHA) in cholesteryl esters and positively influence HDL-cholesterol levels while slightly increasing LDL-cholesterol . This dual effect on lipoproteins highlights its potential role in dietary formulations aimed at improving cardiovascular health.

Cosmetic and Personal Care Applications

This compound is widely used in the cosmetics industry due to its properties as an emulsifier and surfactant. It is commonly found in soaps, shampoos, lotions, and creams where it enhances texture and foaming properties . Its ability to stabilize emulsions makes it an essential ingredient in personal care formulations.

Industrial Applications

4.1 Lubricants and Surfactants

In industrial settings, this compound is utilized in the production of lubricants and surfactants. Its lubricating properties are valuable in manufacturing specialty lubricants and polymers . Additionally, it is used to produce biodegradable surfactants, aligning with the growing demand for sustainable products in various industries.

4.2 Food Industry

This compound serves as an emulsifier and flavoring agent in the food industry. It contributes to the creamy texture of products such as baked goods and dairy items . Its role in improving sensory attributes makes it a sought-after ingredient in food formulations.

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Inhibits fungal growth through NMT inhibition |

| Diabetes management | Improves glucose tolerance | |

| Nutritional | Lipid metabolism | Enhances HDL levels; affects LDL levels |

| Cosmetics | Emulsifier in personal care products | Improves texture and foaming |

| Industrial | Lubricants and surfactants | Biodegradable options; enhances performance |

| Food Industry | Emulsifier and flavoring agent | Improves texture and sensory appeal |

Mécanisme D'action

L’acide myristique agit comme une ancre lipidique dans les biomembranes, facilitant la fixation des protéines aux membranes cellulairesL’acide myristique augmente également la perméabilité cellulaire aux monosaccharides, aux acides aminés et aux acides gras, accélérant ainsi la glycolyse et d’autres voies métaboliques .

Composés similaires :

Acide laurique (acide dodécanoïque) : Un acide gras saturé avec une chaîne carbonée plus courte (12 carbones) que l’acide myristique (14 carbones).

Acide palmitique (acide hexadécanoïque) : Un acide gras saturé avec une chaîne carbonée plus longue (16 carbones) que l’acide myristique.

Acide stéarique (acide octadécanoïque) : Un autre acide gras saturé avec une chaîne carbonée encore plus longue (18 carbones).

Unicité de l’acide myristique : Les propriétés uniques de l’acide myristique, comme son point de fusion spécifique et son rôle dans la myristoylation, le distinguent des autres acides gras. Son équilibre entre propriétés hydrophobes et hydrophiles le rend particulièrement utile dans diverses applications industrielles et biologiques .

Comparaison Avec Des Composés Similaires

Lauric Acid (C12:0)

- Structure and Sources : A 12-carbon saturated fatty acid found in coconut oil and palm kernel oil.

- Physiological Effects : Lauric acid, like myristic acid, is associated with elevated lipid levels in gestational diabetes (aGT-GDM), but its shorter chain length results in faster metabolism and distinct effects on cholesterol .

- Thermochemical Properties : Lower melting point (44.2°C) compared to this compound (53.9°C), making it less suitable for high-temperature phase-change applications .

Palmitic Acid (C16:0)

- Structure and Sources : A 16-carbon saturated fatty acid prevalent in palm oil, dairy, and meat.

- Health Impacts : Both myristic and palmitic acids are linked to prostate cancer risk, but this compound shows stronger associations with disease-specific mortality . Palmitic acid is more abundant in Western diets, contributing to its broader epidemiological scrutiny.

- Industrial Use : Myristic and palmitic acids are co-used as phase-change materials. Binary systems (e.g., myristic/palmitic acid) are studied for fractionation efficiency, with this compound exhibiting lower melting enthalpy (49.43 kJ/mol vs. palmitic acid’s 73.5 kJ/mol) .

Stearic Acid (C18:0)

- Structure and Sources : An 18-carbon saturated fatty acid found in cocoa butter and animal fats.

- Metabolic Effects : Unlike this compound, stearic acid has a neutral effect on cholesterol and insulin resistance, attributed to its poor incorporation into triglycerides .

- Physical Properties : Higher melting point (69.3°C) and longer chain length reduce its utility in low-temperature thermal storage compared to this compound .

Oleic Acid (C18:1)

- Structure and Sources: A monounsaturated omega-9 fatty acid abundant in olive oil and fish oils.

- Health Implications : Oleic acid is associated with cardiovascular benefits, contrasting this compound’s cholesterol-raising effects. In fish oils, this compound constitutes a smaller fraction (<5%) compared to oleic acid (~20–30%) .

- Thermal Stability : Unsaturation lowers melting point (13.4°C), limiting its use in thermal management relative to saturated this compound .

Key Data Tables

Table 1: Physicochemical Properties of Saturated Fatty Acids

| Fatty Acid | Chain Length | Melting Point (°C) | Melting Enthalpy (kJ/mol) | LogP |

|---|---|---|---|---|

| Lauric Acid | C12 | 44.2 | 36.7 | 5.10 |

| This compound | C14 | 53.9 | 49.4 | 6.11 |

| Palmitic Acid | C16 | 62.9 | 73.5 | 6.80 |

| Stearic Acid | C18 | 69.3 | 94.4 | 7.50 |

Research Findings and Contradictions

- Anticancer vs. Pro-Cancer Effects : this compound’s SIRT6 inhibition may suppress tumor growth by disrupting DNA repair , yet epidemiological studies link its dietary intake to increased prostate cancer mortality . This paradox suggests context-dependent roles, necessitating further mechanistic studies.

- Cholesterol Impact : this compound elevates LDL cholesterol, unlike stearic acid, but less potently than palmitic acid .

Activité Biologique

Myristic acid, a saturated fatty acid with the chemical formula C14H28O2, is found in various natural sources, including nutmeg, palm oil, and dairy products. This compound has garnered attention for its diverse biological activities, including antimicrobial effects, regulation of lipid metabolism, and potential therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study by Yano et al. (2021) reported that this compound showed selective antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) being established under precise experimental conditions. The study indicated that this compound could penetrate bacterial membranes and alter intracellular pH, contributing to its antibacterial effects .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Specific concentration varies |

| Staphylococcus epidermidis | No significant activity observed |

Regulation of Lipid Metabolism

Recent research has highlighted this compound's role in lipid metabolism, particularly in dairy cows. A study published in 2023 investigated the effects of this compound on triglyceride production in bovine mammary cells (MAC-T cells). The findings revealed that this compound influences the expression of lipid-synthesis-related proteins and regulates triglyceride synthesis through specific signaling pathways .

Table 2: Effects of this compound on Triglyceride Synthesis

| Concentration (µM) | Cell Viability (%) | Triglyceride Content (µg/mL) |

|---|---|---|

| 0 | 100 | Baseline |

| 50 | 95 | Increased |

| 200 | 85 | Significantly increased |

Inhibition of ABC Transporters

This compound has been identified as a potential inhibitor of the bacterial ATP-binding cassette (ABC) transporter BmrA. Research demonstrated that this compound inhibits ATPase activity with an IC50 value of approximately 200 µM. This inhibition suggests a mechanism through which this compound could affect drug transport in bacteria, potentially leading to enhanced efficacy of certain antibiotics .

Case Studies and Clinical Implications

- Maternal and Pediatric Nutrition : A study analyzed the dietary intake of this compound among infants and its correlation with growth metrics. The results indicated that higher consumption was associated with improved growth outcomes, suggesting a beneficial role in early nutrition .

- Cosmetic Applications : this compound is also utilized in cosmetic formulations due to its skin-conditioning properties. Safety assessments have validated its use at concentrations up to 25%, indicating its potential as a safe ingredient in personal care products .

Q & A

Basic Research Questions

Q. What standardized methods are used to quantify myristic acid purity in lipid samples, and how are potential contaminants addressed?

- Methodological Answer : Quantification typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection. For GC, methyl esters of fatty acids are prepared via transesterification. Sample preparation involves acid digestion (e.g., 25% sulfuric acid) to remove organic contaminants, followed by ashing at 525°C to eliminate carbon residues . Purity is calculated by comparing peak areas of methyl myristate to total chromatogram responses (excluding solvent peaks), with acceptance criteria ≥90% . Contaminants like heavy metals are assessed via lead content determination using atomic absorption spectroscopy .

Q. How is this compound extracted from natural sources such as coconut oil, and what analytical parameters validate its identity?

- Methodological Answer : Extraction involves hydrolysis of triglycerides (e.g., coconut oil) using alkaline or enzymatic methods to release free fatty acids. The crude extract is purified via crystallization or distillation. Identity validation includes melting point analysis (36–42°C), acid value (≤2 mg KOH/g), and iodine value (≤1 g I₂/100 g) . Fourier-transform infrared spectroscopy (FTIR) confirms the carboxyl group signature (~1700 cm⁻¹) .

Q. What are the primary biological roles of this compound, and how are these studied in cellular models?

- Methodological Answer : this compound is critical for protein myristoylation, a post-translational modification anchoring proteins to cell membranes. Experimental approaches include:

- Radiolabeling with ³H-myristic acid to track incorporation into proteins.

- Knockout/knockdown models of N-myristoyltransferases (NMTs) to assess functional consequences on signaling pathways (e.g., apoptosis, immune response) .

- Mass spectrometry to identify myristoylated peptides in proteomic studies .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in disease pathogenesis (e.g., prostate cancer vs. sperm DNA integrity) arise, and how can researchers address these discrepancies?

- Methodological Answer : Discrepancies may stem from differences in study design, such as:

- Population heterogeneity : Prostate cancer studies often focus on post-diagnosis populations with high dairy intake , whereas sperm studies use animal models or controlled in vitro systems .

- Dose-response variability : this compound’s cholesterol-raising effects at high dietary doses may confound cancer risk , while physiological levels in cellular models may not replicate clinical outcomes .

- Mitigation strategy : Meta-analyses should stratify by exposure source (dietary vs. endogenous), adjust for confounders (e.g., other saturated fats), and validate findings in transgenic models (e.g., NMT-deficient mice) .

Q. What experimental frameworks are used to study this compound’s role in enhancing drug delivery systems?

- Methodological Answer : this compound’s lipophilicity is exploited to improve drug bioavailability via:

- Liposome formulation : Incorporation into cationic amphiphiles to stabilize lipoplexes for gene delivery. Efficacy is measured via transfection rates in vitro (e.g., luciferase reporter assays) .

- Prodrug synthesis : Conjugation of this compound to hydrophobic drugs (e.g., antivirals) to enhance cellular uptake. Validation includes partition coefficient (log P) analysis and pharmacokinetic profiling in animal models .

Q. How can researchers ensure methodological rigor when investigating this compound’s environmental impact, particularly in sustainable sourcing?

- Methodological Answer : Rigor requires:

- Lifecycle analysis (LCA) : Quantifying deforestation impacts linked to palm kernel oil (a major source) using satellite imagery and biodiversity surveys .

- Alternative sourcing : Evaluating microbial biosynthesis (e.g., yeast engineered for this compound production) via metabolic flux analysis and yield optimization .

- Policy integration : Collaborating with agronomists to model land-use trade-offs and certify sustainable palm oil (RSPO standards) .

Q. Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound-based experiments?

- Answer :

- Purity verification : Use USP/FCC-grade standards with ≥95% purity, validated via GC/HPLC .

- Batch consistency : Document fatty acid composition (e.g., lauric or palmitic acid contamination) using GC-MS .

- Storage conditions : Store at ≤-20°C under nitrogen to prevent oxidation; monitor peroxide value periodically .

Q. How should researchers design dietary studies to isolate this compound’s effects from other saturated fats?

- Answer :

- Isocaloric diets : Replace other saturated fats (e.g., palmitic acid) with this compound in animal models while maintaining total caloric intake .

- Endpoint specificity : Measure biomarkers like serum C-reactive protein (inflammation) and LDL cholesterol, rather than broad endpoints like weight gain .

- Double-blind protocols : Use placebo-controlled trials with matched fat composition in human cohorts .

Propriétés

IUPAC Name |

tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021666 | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |

CAS No. |

544-63-8, 32112-52-0 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °F (NTP, 1992), 53.9 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.